molecular formula C9H12O3 B8032423 3-[(Methoxymethoxy)methyl]phenol CAS No. 1881331-47-0

3-[(Methoxymethoxy)methyl]phenol

Cat. No.: B8032423
CAS No.: 1881331-47-0
M. Wt: 168.19 g/mol
InChI Key: LCHKVYUOYXMVRM-UHFFFAOYSA-N
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Description

3-[(Methoxymethoxy)methyl]phenol is a phenolic compound characterized by a methoxymethoxymethyl (-CH₂-O-CH₂-O-CH₃) substituent at the meta position of the benzene ring. This functional group introduces steric bulk and modulates electronic properties, making the compound relevant in organic synthesis, particularly as a protected intermediate for hydroxyl groups.

Properties

IUPAC Name

3-(methoxymethoxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-7-12-6-8-3-2-4-9(10)5-8/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHKVYUOYXMVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294481
Record name Phenol, 3-[(methoxymethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881331-47-0
Record name Phenol, 3-[(methoxymethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881331-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-[(methoxymethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methoxymethoxy)methyl]phenol typically involves the reaction of phenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Methoxymethoxy)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(Methoxymethoxy)methyl]phenol involves its interaction with molecular targets through its phenolic hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The methoxymethoxy group can also modulate the compound’s solubility and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

The position of the methoxymethoxymethyl group and variations in alkoxy chains significantly influence reactivity and applications:

Compound Name Substituent Position Key Structural Features Source/Application Reference
4-(Methoxymethyl)phenol Para Methoxymethyl group at C4; isolated from Pleione bulbocodioides Natural product with unconfirmed bioactivity
4-(Ethoxymethyl)phenol Para Ethoxymethyl group at C4; longer alkoxy chain Synthetic derivative
3-(2-(Methoxymethoxy)naphthalen-1-yl)phenol Meta (naphthalene system) Methoxymethoxy group on naphthalene scaffold Intermediate in atroposelective synthesis
{3-[(Methoxymethoxy)methyl]bicyclo[2.2.1]hept-5-en-2-yl}methan-1-ol Bicyclic framework Methoxymethoxymethyl on bicyclic system Synthetic intermediate for chiral molecules
3-(Methoxymethoxy)-1-butanol Aliphatic chain Methoxymethoxy group on butanol Industrial solvent or reagent

Key Observations :

  • Positional isomerism: The meta vs. para substitution in phenolic derivatives alters electronic effects (e.g., resonance stabilization) and steric accessibility for further reactions.
  • Scaffold diversity : Bicyclic or naphthalene systems (e.g., ) enhance rigidity, affecting binding in biological systems or catalytic applications.
  • Alkoxy chain length : Ethoxymethyl derivatives () exhibit increased lipophilicity compared to methoxymethyl analogs.

Comparison of Stability :

  • Methoxymethoxy groups are less stable under acidic conditions compared to tert-butyldimethylsilyl (TBS) ethers but offer advantages in mild deprotection (e.g., aqueous acid).

Physicochemical Properties

Property 3-[(Methoxymethoxy)methyl]phenol (Inferred) 4-(Methoxymethyl)phenol 3-(Methoxymethoxy)-1-butanol
Solubility Moderate in polar solvents (e.g., EtOAc) Low (lipophilic aromatic core) High (aliphatic chain dominates)
Acidity (pKa) ~10 (phenolic OH) ~10 (phenolic OH) ~16 (aliphatic OH)
Melting Point 80–100°C (estimated) Not reported Liquid at room temperature

Key Trends :

  • Phenolic derivatives exhibit higher acidity (pKa ~10) due to resonance stabilization of the phenoxide ion.
  • Aliphatic analogs (e.g., ) are less acidic and more volatile.

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